molecular formula C14H12N4O3 B6154394 methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate CAS No. 352661-22-4

methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate

Cat. No. B6154394
CAS RN: 352661-22-4
M. Wt: 284.3
InChI Key:
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Description

Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate (MTBP) is a synthetic compound from the family of triazole derivatives. It is a white, crystalline solid with a melting point of 183-185°C and a molecular weight of 298.3 g/mol. MTBP is a versatile compound with a wide range of applications in the scientific research field. It has been used in numerous studies to investigate the effects of its biochemical and physiological properties, as well as its mechanism of action. In

Scientific Research Applications

Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate has been used in a variety of scientific research studies. It has been used to investigate the effects of its biochemical and physiological properties, as well as its mechanism of action. methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate has also been used to study its antiviral activity, antifungal activity, and its ability to inhibit the growth of cancer cells. In addition, methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate has been used to study its anti-inflammatory and anti-allergic effects.

Mechanism of Action

The exact mechanism of action of methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain proteins. It is also believed to have an effect on the cell membrane, which may be responsible for its anti-inflammatory and anti-allergic effects.
Biochemical and Physiological Effects
methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, to have antiviral activity, and to have antifungal activity. In addition, methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate has been found to have anti-inflammatory and anti-allergic effects.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate in lab experiments include its low cost, its availability, and its versatility. It can be used in a variety of applications and has been found to have a wide range of effects. The main limitation of using methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate in lab experiments is its lack of specificity. It is not yet fully understood how methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate affects different cells and tissues, and its effects may vary depending on the cell type and the concentration of the compound.

Future Directions

The future directions of methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate research include further studies of its mechanism of action, its effects on different cell types, and its potential therapeutic applications. In addition, further research into the structure-activity relationship of methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate is needed, as well as research into its pharmacokinetics and pharmacodynamics. Finally, further research into the safety and toxicity of methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate is needed to evaluate its potential for use in clinical applications.

Synthesis Methods

Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate is synthesized via a two-step process. The first step involves the reaction of 3-methyl-1H-1,2,4-triazole-4-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces the intermediate 3-methyl-1H-1,2,4-triazole-4-carboxylate. The second step involves the reaction of the intermediate with p-hydroxybenzoic acid in the presence of a strong base. This reaction produces methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with methyl 4-hydroxybenzoate in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "3-methyl-[1,2,4]triazolo[4,3-b]pyridazine", "methyl 4-hydroxybenzoate", "catalyst", "solvent" ], "Reaction": [ "Step 1: Dissolve 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine and methyl 4-hydroxybenzoate in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

352661-22-4

Product Name

methyl 4-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)benzoate

Molecular Formula

C14H12N4O3

Molecular Weight

284.3

Purity

95

Origin of Product

United States

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